4-Butoxy-4'-isothiocyanato-1,1'-biphenyl

Catalog No.
S13041644
CAS No.
144562-02-7
M.F
C17H17NOS
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butoxy-4'-isothiocyanato-1,1'-biphenyl

CAS Number

144562-02-7

Product Name

4-Butoxy-4'-isothiocyanato-1,1'-biphenyl

IUPAC Name

1-butoxy-4-(4-isothiocyanatophenyl)benzene

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C17H17NOS/c1-2-3-12-19-17-10-6-15(7-11-17)14-4-8-16(9-5-14)18-13-20/h4-11H,2-3,12H2,1H3

InChI Key

MOOCXRKDYRMCIB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S

4-Butoxy-4'-isothiocyanato-1,1'-biphenyl is a chemical compound that belongs to the class of isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S). This compound features a biphenyl structure with a butoxy group and an isothiocyanate group attached to it. The molecular formula of 4-butoxy-4'-isothiocyanato-1,1'-biphenyl is C13H13N1O1S1C_{13}H_{13}N_{1}O_{1}S_{1}, and it has a molecular weight of approximately 233.32 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

Typical for isothiocyanates:

  • Nucleophilic Addition: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or carbamates, respectively.
  • Hydrolysis: Under acidic or basic conditions, the isothiocyanate group can hydrolyze to form corresponding thiocarbamates.
  • Polymerization: The compound may also be used as a monomer in polymerization reactions, contributing to the formation of polymeric materials with unique properties.

Isothiocyanates have been studied for their biological activities, particularly in the context of cancer prevention and treatment. 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl may exhibit:

  • Anticancer Properties: Similar compounds have shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Activity: Isothiocyanates are known for their antimicrobial properties against various bacteria and fungi.

Research into the specific biological activity of 4-butoxy-4'-isothiocyanato-1,1'-biphenyl is limited but suggests potential therapeutic applications based on its structural characteristics.

The synthesis of 4-butoxy-4'-isothiocyanato-1,1'-biphenyl can be achieved through several methods:

  • From Amino Compounds: Reacting 4-butoxyaniline with thiophosgene or thiocarbonyldiimidazole under controlled conditions can yield the desired isothiocyanate.
  • Direct Isothiocyanation: The biphenyl derivative can be reacted with carbon disulfide in the presence of a base to introduce the isothiocyanate group.

These methods allow for the production of 4-butoxy-4'-isothiocyanato-1,1'-biphenyl with varying yields depending on reaction conditions.

4-Butoxy-4'-isothiocyanato-1,1'-biphenyl has potential applications in:

  • Pharmaceuticals: As a lead compound for developing anticancer agents or antimicrobial drugs.
  • Material Science: In the synthesis of functionalized polymers or coatings that require specific chemical properties.

The unique structural features contribute to its utility in these fields.

Interaction studies involving 4-butoxy-4'-isothiocyanato-1,1'-biphenyl may focus on:

  • Binding Affinities: Evaluating how well this compound interacts with biological targets such as enzymes or receptors.
  • Mechanistic Studies: Understanding how this compound affects cellular pathways involved in disease processes.

Such studies are crucial for elucidating its potential therapeutic roles.

Several compounds share structural similarities with 4-butoxy-4'-isothiocyanato-1,1'-biphenyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methoxyphenyl isothiocyanateContains a methoxy groupKnown for its potent anticancer activity
4-Chlorophenyl isothiocyanateContains a chlorine substituentExhibits different reactivity patterns
Phenethyl isothiocyanateAliphatic chain attachedNotable for its antimicrobial properties

The uniqueness of 4-butoxy-4'-isothiocyanato-1,1'-biphenyl lies in its butoxy substituent which may influence its solubility and interaction profiles compared to other similar compounds.

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Exact Mass

283.10308534 g/mol

Monoisotopic Mass

283.10308534 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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